molecular formula C13H18N2O2 B11195497 2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B11195497
M. Wt: 234.29 g/mol
InChI Key: DRLFTFMRIZOGFE-UHFFFAOYSA-N
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Description

2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione typically involves the cyclocondensation of benzimidazole derivatives with cyclohexane-1,3-dione. One common method involves the reaction of benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine in refluxing ethanol . This reaction forms the desired product through a series of intermediate steps, including the formation of a cyclohexane ring and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C13H18N2O2/c16-10-6-3-7-11(17)12(10)13-14-8-4-1-2-5-9(8)15-13/h8-9,16H,1-7H2,(H,14,15)

InChI Key

DRLFTFMRIZOGFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=N2)C3=C(CCCC3=O)O

Origin of Product

United States

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